molecular formula C11H11NO3 B14507606 4-Acetyl-5-phenyl-1,3-oxazolidin-2-one CAS No. 62941-98-4

4-Acetyl-5-phenyl-1,3-oxazolidin-2-one

Cat. No.: B14507606
CAS No.: 62941-98-4
M. Wt: 205.21 g/mol
InChI Key: KDZGEAANHADZQU-UHFFFAOYSA-N
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Description

4-Acetyl-5-phenyl-1,3-oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class. This compound is characterized by its unique structure, which includes an oxazolidinone ring substituted with an acetyl group at the 4-position and a phenyl group at the 5-position. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-5-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazolidinone derivatives with additional oxygen functionalities, while reduction can lead to the formation of alcohols or amines.

Mechanism of Action

The mechanism of action of 4-acetyl-5-phenyl-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to that of other oxazolidinones, which bind to the peptidyl transferase center of the ribosome, preventing the formation of the initiation complex for protein synthesis . This inhibition leads to the bacteriostatic effect, making it effective against a range of Gram-positive bacteria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetyl-5-phenyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in synthetic organic chemistry and medicinal research.

Properties

CAS No.

62941-98-4

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

4-acetyl-5-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H11NO3/c1-7(13)9-10(15-11(14)12-9)8-5-3-2-4-6-8/h2-6,9-10H,1H3,(H,12,14)

InChI Key

KDZGEAANHADZQU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(OC(=O)N1)C2=CC=CC=C2

Origin of Product

United States

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